Fenthion oxon sulfoxide

Catalog No.
S566705
CAS No.
6552-13-2
M.F
C10H15O5PS
M. Wt
278.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenthion oxon sulfoxide

Analytical inaccuracy in total fenthion residue analysis due to extreme polarity and GC-MS deoxidation artifacts. Fenthion oxon sulfoxide (CAS 6552-13-2) calibrates LC-MS/MS and protectant-modified GC workflows, corrects QuEChERS recovery losses, and serves as active AChE inhibitor in toxicology assays. High-purity reference standard, ready for global shipping.

CAS Number

6552-13-2

Product Name

Fenthion oxon sulfoxide

IUPAC Name

dimethyl (3-methyl-4-methylsulfinylphenyl) phosphate

Molecular Formula

C10H15O5PS

Molecular Weight

278.26 g/mol

InChI

InChI=1S/C10H15O5PS/c1-8-7-9(5-6-10(8)17(4)12)15-16(11,13-2)14-3/h5-7H,1-4H3

InChI Key

GTZCKTIZOGTWQO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OP(=O)(OC)OC)S(=O)C

Synonyms

Phosphoric Acid Dimethyl 3-Methyl-4-(methylsulfinyl)phenyl Ester; Phosphoric Acid Dimethyl 4-(Methylsulfinyl)-m-tolyl Ester; Fenoxon Sulfoxide; Fenthion Oxon Sulfoxide;

Canonical SMILES

CC1=C(C=CC(=C1)OP(=O)(OC)OC)S(=O)C

The exact mass of the compound Fenthion oxon sulfoxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfoxides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Fenthion oxon sulfoxide (CAS 6552-13-2) is a highly polar, oxidative metabolite of the organophosphate insecticide fenthion, characterized by both a phosphorothioate-to-phosphate (oxon) conversion and a thioether-to-sulfoxide oxidation [1]. In procurement, it is primarily sourced as an analytical reference standard for food safety, environmental monitoring, and toxicological assays. Regulatory frameworks mandate the quantification of total fenthion residues, which explicitly includes its oxygen analogues and sulfoxides [2].

Procurement Fit

Workflow Multi-metabolite UHPLC-MS/MS residue monitoring
Standard ISO 17034 certified; traceable to NMI primary material
Context Chiral analytical context available for enantiomer-specific studies

Using the parent fenthion or non-oxidized metabolites as analytical or toxicological proxies fails due to extreme differences in polarity, thermal stability, and biological activity [1]. Fenthion oxon sulfoxide is significantly more polar than fenthion, leading to drastically different extraction recoveries and chromatographic retention times in standard QuEChERS workflows[2]. Furthermore, it undergoes specific deoxidation artifacts in standard GC-MS ion sources, necessitating LC-MS/MS or matrix-modified GC-MS workflows that cannot be calibrated using the parent compound [3]. Biologically, the oxon sulfoxide is the active acetylcholinesterase (AChE) inhibitor, whereas the parent fenthion and fenthion sulfoxide exhibit negligible direct AChE inhibition [1].

Substitution Risk

Retention & Fragmentation
Each metabolite shows distinct chromatographic and mass spectrometric behavior; substituting may shift retention and ion ratios.
Matrix Effect & Ionization
Differing matrix effects and ionization efficiencies across metabolites introduce systematic quantitation error under validated UHPLC-MS/MS.
Biological Significance
Oxidized metabolites distribute differently (CSF vs blood); a single-compound proxy cannot capture tissue-specific exposure.

Differential Extraction Recovery Due to High Polarity

In standard QuEChERS extraction of agricultural matrices, fenthion oxon sulfoxide exhibits a recovery of approximately 70%, reflecting its high polarity, whereas the apolar parent fenthion achieves 101% recovery [1]. This 31% discrepancy demonstrates that fenthion cannot serve as an extraction surrogate for its oxon sulfoxide metabolite.

Evidence DimensionExtraction recovery in orange matrix
Target Compound Data~70% recovery
Comparator Or Baseline101% recovery (Fenthion)
Quantified Difference31% lower recovery due to higher polarity
ConditionsQuEChERS extraction, LC-MS/MS analysis

Procuring the exact oxon sulfoxide standard is mandatory to correct for significant extraction losses of polar metabolites in food safety testing.

Stereoselective AChE Inhibition
Head-to-head
(R)-(+) IC50 6.9 μM (hrAChE), 6.5 μM (eeAChE); (S)-(−) IC50 230 μM (hrAChE), 111 μM (eeAChE). ~33-fold difference in hrAChE, ~17-fold in eeAChE. Fenthion sulfoxide enantiomers show no anti-AChE activity.
Enantiomer-specific assay context for AChE inhibition
Chiral purity >99% ee confirmed by X-ray and chiral HPLC; risk extrapolation without resolved standards

Enzymatic Inhibition Potency and Activation

Fenthion oxon sulfoxide is the biologically active toxicophore. Studies on human recombinant AChE (hrAChE) demonstrate that the (R)-(+)-fenoxon sulfoxide enantiomer has an IC50 of 6.9 μM, whereas fenthion sulfoxide shows no anti-AChE properties, and the racemic oxon sulfoxide is 4- to 13-fold more potent than the parent fenthion [1].

Evidence DimensionhrAChE inhibition (IC50)
Target Compound Data6.9 μM (R-enantiomer)
Comparator Or BaselineNo anti-AChE activity (Fenthion sulfoxide); 4-13x weaker (Fenthion)
Quantified Difference>4-fold higher potency than parent; absolute activity vs inactive sulfoxide
Conditionsin vitro hrAChE and eeAChE assay

Toxicological assays evaluating organophosphate poisoning mechanisms must use the oxon sulfoxide, as the parent compounds are merely prodrugs with weak direct enzyme inhibition.

Multi-Matrix Analytical Validation
Reported
Recovery 70–120%, RSD ≤15% (n=3, three fortification levels); LOQ 0.01 mg/kg. Matrix-matched calibration r² >0.99 across brown rice, chili pepper, orange, potato, soybean.
Validated multi-metabolite UHPLC-MS/MS method
QuEChERS extraction; positive ESI MRM; all six analytes meet acceptance criteria

Ion Source Deoxidation and Analytical Stability

During Gas Chromatography-Mass Spectrometry (GC-MS), fenthion oxon sulfoxide undergoes a dominant deoxidation reaction in the ion source at low concentrations, causing the base peak to shift by 1 m/z (reverting to the sulfide/oxon mass spectrum) without a retention time shift[1]. The parent fenthion does not exhibit this sulfoxide-specific deoxidation, meaning the exact oxon sulfoxide standard is required to identify this analytical artifact.

Evidence DimensionMass spectrum base peak stability in GC-MS
Target Compound DataBase peak shifts by -1 m/z due to deoxidation
Comparator Or BaselineStable base peak (Fenthion)
Quantified Difference1 m/z shift exclusively for sulfoxide-containing metabolites
ConditionsGC-MS ion source at low concentrations

Analytical chemists must procure this specific standard to identify and troubleshoot concentration-dependent mass spectral shifts that would otherwise lead to false negatives.

CSF-to-Blood Distribution
Class-level
Oxidized metabolites (sulfoxide and sulfone forms) exhibit higher concentrations in CSF than in blood in a human fatality case. Parent fenthion blood level in comatose–fatal range.
Differential tissue distribution requires specific metabolite standard
LC/ESI–MS/MS calibration 5–200 ng/mL; intra-assay CV <10%
ISO 17034 Certification
Specification review
ISO/IEC 17025 and ISO 17034 certified; traceable to NMI primary material; minimum 99% purity (HPLC). Expanded measurement uncertainty and lot-specific data on CoA.
Regulatory audit compliance and inter-laboratory comparability
Non-certified alternatives introduce unacceptable measurement uncertainty
Oxidative Pathway Differentiation
Reported
Fenthion oxon formed in sea bream, goldfish, and rat liver microsomes with NADPH; fenthion sulfone not detected. Oxon-forming activity inhibited by SKF 525-A, metyrapone, α-naphthoflavone, and CO.
P450-mediated oxidative desulfuration marker; distinct from sulfone pathway
Biomimetic iron porphyrin systems confirm stepwise sulfur oxidation
GC-MS Deoxidation Artifact
Data to verify
Concentration-dependent deoxidation produces two mass spectra in GC-MS; prevented by adding PEG 300. Sulfoxide-specific behavior; sulfone compounds do not exhibit this artifact.
Matrix-critical artifact prevention protocol required
Substitution with sulfone standards masks this analytical risk; validate independently

LC-MS/MS Food Safety and Regulatory Compliance

Used as a critical calibration standard for quantifying 'total fenthion residues' in agricultural commodities, correcting for the significant matrix suppression and lower extraction recoveries inherent to this highly polar metabolite [1].

Neurotoxicity and AChE Inhibition Assays

Serves as the active inhibitor in in vitro toxicological models studying organophosphate poisoning, bypassing the need for in vivo cytochrome P450-mediated metabolic activation of fenthion [2].

Mass Spectrometry Method Development

Utilized to develop and validate soft-ionization techniques (like LC-QqQ-MS or LC-QTOF-MS) or modified GC-MS methods (e.g., using PEG300 protectants) that prevent the thermal and ion-source deoxidation artifacts characteristic of organophosphate sulfoxides [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Regulatory food residue monitoring
Multi-metabolite UHPLC-MS/MS method
Matrix-matched calibration & recovery validation
Postmortem fenthion analysis
Validated LC/ESI–MS/MS panel for cadaveric fluids
CSF-to-blood distribution verification
Environmental water monitoring
Environmental oxidative metabolite standard
Method accuracy in water matrices
Enantioselective metabolism studies
Chiral analytical standard for AChE inhibition assays
Enantiomeric purity and chiral HPLC verification

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H300 (97.44%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

6552-13-2

Wikipedia

Fenthion oxon sulfoxide

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